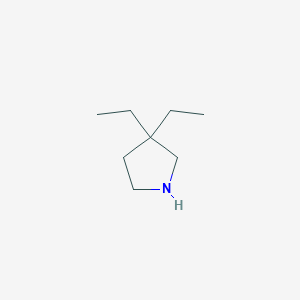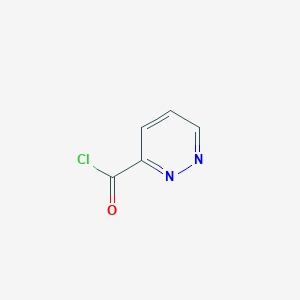
3-Pyridazincarbonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridazinecarbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 3-Pyridazinecarbonyl chloride consists of 5 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . Its molecular weight is 142.54 .Physical And Chemical Properties Analysis
3-Pyridazinecarbonyl chloride has a molecular weight of 142.54 . More specific physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
3-Pyridazincarbonylchlorid ist von potenziellem Interesse in der medizinischen Chemie . Pyridazin-Derivate, einschließlich this compound, haben sich als privilegierte Strukturen in der heterocyclischen Chemie etabliert, da sie potenzielle Anwendungen in der medizinischen Chemie haben . Sie wurden mit einer Vielzahl von Aktivitäten in Verbindung gebracht .
Optoelektronik
This compound findet auch Anwendung im Bereich der Optoelektronik . Es wird insbesondere als fluoreszierendes Material und als Sensor verwendet .
[3 + n] Cycloadditionsreaktionen
This compound wird in [3 + n] Cycloadditionsreaktionen eingesetzt . Diese Reaktionen stellen eines der wichtigsten und effizientesten Werkzeuge bei der Synthese heterocyclischer Ringe dar .
Synthese heterocyclischer Ringe
Die [3 + n] Cycloadditionsreaktionen mit this compound führen zur Synthese heterocyclischer Ringe . Dies ist eine bedeutende Anwendung im Bereich der organischen und heterocyclischen Synthese .
Herz-Kreislauf-Medikamente
Pyridazinon, ein Derivat von Pyridazin, wurde zunächst bei der Suche nach Herz-Kreislauf-Medikamenten eingesetzt . Da this compound ein Pyridazin-Derivat ist, kann man schließen, dass es auch potenzielle Anwendungen bei der Entwicklung von Herz-Kreislauf-Medikamenten haben kann .
Pflanzenschutzmittel
Pyridazinon, ein Derivat von Pyridazin, wurde in Pflanzenschutzmitteln eingesetzt . Daher kann this compound als Pyridazin-Derivat auch im Bereich der Pflanzenschutzmittel Anwendung finden .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Pyridazinecarbonyl chloride is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and exhibit various physiological effects . .
Mode of Action
It’s known that pyridazine derivatives can interact with their targets in various ways, leading to a wide range of pharmacological activities
Biochemical Pathways
For instance, all components of vitamin B3, which include pyridazine derivatives, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemische Analyse
Biochemical Properties
3-Pyridazinecarbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by forming covalent bonds with their active sites. This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways. Additionally, 3-Pyridazinecarbonyl chloride can form hydrogen bonds and π-π stacking interactions with proteins, affecting their structure and function .
Cellular Effects
The effects of 3-Pyridazinecarbonyl chloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling. This modulation can lead to changes in gene expression patterns and metabolic fluxes within the cell. Furthermore, 3-Pyridazinecarbonyl chloride can induce apoptosis in certain cell types by disrupting mitochondrial function .
Molecular Mechanism
At the molecular level, 3-Pyridazinecarbonyl chloride exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves covalent interactions, which can be irreversible. Additionally, 3-Pyridazinecarbonyl chloride can interact with DNA and RNA, affecting gene expression. It can also modulate the activity of transcription factors, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Pyridazinecarbonyl chloride can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Over time, its activity may decrease due to degradation. Long-term exposure to 3-Pyridazinecarbonyl chloride can lead to persistent changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Pyridazinecarbonyl chloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function. At higher doses, it can induce toxic effects, such as liver and kidney damage. The threshold for these adverse effects depends on the specific animal model and the duration of exposure. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
3-Pyridazinecarbonyl chloride is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can interact with other biomolecules, affecting metabolic fluxes and metabolite levels. Additionally, 3-Pyridazinecarbonyl chloride can influence the activity of key metabolic enzymes, altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 3-Pyridazinecarbonyl chloride is transported and distributed through various mechanisms. It can diffuse passively across cell membranes or be actively transported by specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of 3-Pyridazinecarbonyl chloride within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 3-Pyridazinecarbonyl chloride is crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 3-Pyridazinecarbonyl chloride can affect its interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
pyridazine-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5(9)4-2-1-3-7-8-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSQSSQXPUBICC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598650 |
Source


|
| Record name | Pyridazine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499770-82-0 |
Source


|
| Record name | Pyridazine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B1319125.png)
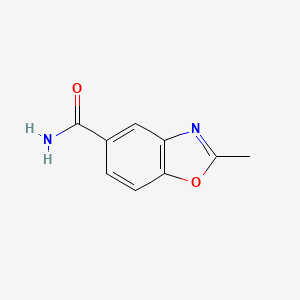
![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)

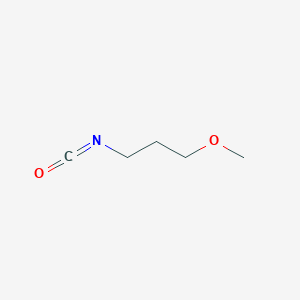

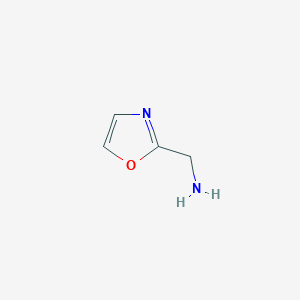
![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)
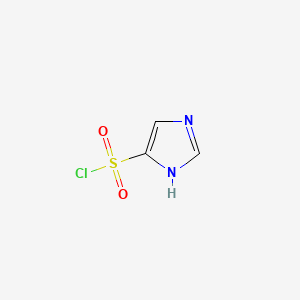

![4-Fluorobenzo[b]thiophene](/img/structure/B1319160.png)
